4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Overview
Description
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid is a chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol It is characterized by the presence of a dibenzofuran moiety, a hydroxyimino group, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid typically involves the following steps:
Formation of Dibenzofuran Derivative: The initial step involves the preparation of a dibenzofuran derivative through a series of reactions, including cyclization and functional group modifications.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced via a reaction with hydroxylamine under controlled conditions.
Formation of Butanoic Acid Chain: The final step involves the formation of the butanoic acid chain through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group is known to form hydrogen bonds with biological macromolecules, influencing their structure and function. The dibenzofuran moiety contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Dibenzofuran-2-yl-4-hydroxybutanoic acid: Similar structure but lacks the hydroxyimino group.
4-Dibenzofuran-2-yl-4-aminobutanoic acid: Contains an amino group instead of a hydroxyimino group.
4-Dibenzofuran-2-yl-4-oxo-butanoic acid: Contains an oxo group instead of a hydroxyimino group.
Uniqueness
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJWIMYDRXPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274420 | |
Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185672-77-9 | |
Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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